Superior In Vitro Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE) Compared to Other Aminoglycosides and Carbapenems
In a study of 110 carbapenemase-producing Enterobacteriaceae (CRE) isolates, 107 of which produced KPC carbapenemases, plazomicin demonstrated the lowest MIC50/MIC90 values of all drugs tested, including other aminoglycosides and carbapenems [1]. The MIC90 for plazomicin was 1 mg/L, compared to 32 mg/L for amikacin, 64 mg/L for tobramycin, and ≥16 mg/L for meropenem [1]. This indicates plazomicin is 16- to 64-fold more potent in vitro against these highly resistant pathogens.
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 1 mg/L |
| Comparator Or Baseline | Amikacin MIC90 = 32 mg/L; Tobramycin MIC90 = 64 mg/L; Meropenem MIC90 ≥16 mg/L |
| Quantified Difference | Plazomicin MIC90 is 32-fold lower than amikacin and 64-fold lower than tobramycin |
| Conditions | 110 characterized CRE patient isolates, microbroth dilution, CLSI methods [1] |
Why This Matters
This data demonstrates that plazomicin retains potent activity against CRE strains that are resistant to other aminoglycosides and carbapenems, making it a critical option when these alternatives fail.
- [1] Zhang, Y., Kashikar, A., Brown, C. A., Denys, G., & Bush, K. (2017). In vitro activity of plazomicin against β-lactamase-producing carbapenem-resistant Enterobacteriaceae (CRE). Journal of Antimicrobial Chemotherapy, 72(10), 2792-2795. DOI: 10.1093/jac/dkx261. View Source
